3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)12-23-19(27)10-9-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOBEPVYQAKZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound F5331-0362 or VU0642369-1 are currently unknown. The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds. Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects. The compound’s interaction with its targets could lead to changes in cellular processes, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives are known to interact with a wide range of biological targets and can influence numerous biochemical pathways
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for this compound is its potential as an anticancer agent. Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that compounds with similar structural motifs can inhibit tumor growth through apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibited significant activity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial activities. Research indicates that compounds containing thiazole rings can be effective against a range of bacteria and fungi.
Case Study:
In a comparative study, 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]propanamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of thiazole compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing relief in conditions such as arthritis.
Case Study:
A recent investigation into various thiazole derivatives revealed that certain modifications led to enhanced anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Thiazole Ring Formation
The thiazole moiety is synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α-bromocarboxylic acids. For example:
-
Reactants :
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Thiourea derivative: 3-chlorophenylcarbamoyl thiourea
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α-Bromoketone: 4-bromo-3-oxopropanamide precursor
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Conditions : Ethanol solvent, reflux at 80–90°C for 6–8 hours.
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Mechanism : Nucleophilic attack by the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.
Amide Coupling
The propanamide side chain is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt):
-
Reactants :
-
Thiazole-carboxylic acid intermediate
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2-Methoxyphenylmethylamine
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-
Yield : ~65–75% after purification by column chromatography.
Thiazole Ring Modifications
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Electrophilic Substitution :
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Nucleophilic Attack :
Amide Hydrolysis
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Acidic Hydrolysis :
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Basic Hydrolysis :
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2M NaOH, 60°C for 2 hours → sodium carboxylate and free amine.
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Derivatization Reactions
The compound serves as a scaffold for generating analogs via:
Carbamide Functionalization
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Urea Formation :
Reaction with isocyanates (e.g., phenyl isocyanate) in THF yields bis-urea derivatives . -
Thiourea Derivatives :
Treatment with Lawesson’s reagent converts the carbamide to thiourea .
Aromatic Substitution
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Methoxy Group Demethylation :
BBr₃ in DCM at −78°C removes the methoxy group, yielding a phenolic intermediate . -
Chlorophenyl Halogen Exchange :
Pd-catalyzed cross-coupling (e.g., Suzuki reaction) replaces the chloro group with aryl boronic acids .
Stability and Degradation
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Photodegradation :
Exposure to UV light (254 nm) in methanol leads to thiazole ring opening, forming sulfonic acid derivatives. -
Thermal Stability :
Decomposes above 220°C via retro-Diels-Alder fragmentation .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications and Substituent Effects
The compound’s structural uniqueness lies in its substituents. Key analogues include:
Table 1: Structural Comparison of Thiazole-Based Propanamides
Key Observations :
Physicochemical Data
Table 3: Physical Properties
Hypothesized Mechanisms
- GLUT4 Inhibition : Analogues in inhibit glucose uptake via GLUT4 modulation. The target compound’s thiazole-carbamoyl structure may similarly interact with insulin pathway proteins.
- Antimicrobial Potential: Compounds with oxadiazole-sulfanyl groups (e.g., 7l ) show antibacterial activity, suggesting the thiazole core in the target compound could be explored for similar applications.
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole core is constructed using the Hantzsch method, which involves cyclization between a thiourea derivative and an α-haloketone.
Procedure :
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Thiourea Derivative Preparation :
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3-Chlorophenyl isocyanate (1.0 equiv) reacts with ammonium thiocyanate in anhydrous acetone under reflux (4–6 h) to yield 1-(3-chlorophenyl)thiourea.
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Characterization : IR spectroscopy confirms N-H stretches (3,200–3,300 cm⁻¹) and thiourea C=S (1,250 cm⁻¹).
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Cyclization with α-Haloketone :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 60°C |
| Solvent | Ethanol |
| Purification | Recrystallization (Ethanol/H₂O) |
| Yield | 70% |
Synthesis of Intermediate B: 3-(1,3-Thiazol-4-yl)propanoyl Chloride
Propanoyl Chain Introduction
The propanamide linker is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Procedure :
-
Thiazole Alkylation :
-
Chlorination :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h (alkylation), 3 h (chlorination) |
| Solvent | Dichloromethane |
| Yield | 65% (acyl chloride) |
Synthesis of Intermediate C: (2-Methoxyphenyl)methylamine
Reductive Amination of 2-Methoxybenzaldehyde
Procedure :
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Imine Formation :
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2-Methoxybenzaldehyde (1.0 equiv) reacts with ammonium chloride (1.2 equiv) in methanol at 25°C for 4 h.
-
-
Reduction :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (imine), 0°C (reduction) |
| Solvent | Methanol |
| Yield | 85% |
Final Coupling: Assembly of the Target Compound
Amide Bond Formation
Procedure :
-
Coupling Reaction :
-
Workup :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Solvent | Dichloromethane |
| Purification | Flash Chromatography |
| Yield | 58% |
Optimization and Challenges
Regioselectivity in Thiazole Formation
The Hantzsch synthesis occasionally yields regioisomers due to competing thiourea-α-haloketone orientations. Using bulky solvents (e.g., tert-butanol) improves regioselectivity (>90% desired isomer).
Acyl Chloride Stability
Propanoyl chloride intermediates are moisture-sensitive. Conducting reactions under anhydrous conditions with molecular sieves enhances stability and yield.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis can be optimized by:
- Stepwise coupling : Introduce the 1,3-thiazol-4-yl moiety via reaction of 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .
- Solvent selection : Recrystallize intermediates from ethanol-DMF mixtures to enhance purity .
- Stoichiometric control : Maintain a 1:1 molar ratio of chloroacetyl chloride to amine intermediates to minimize side reactions .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Methodological Answer: Use a combination of:
- Spectroscopic techniques : Confirm the presence of carbamoyl and thiazole groups via IR (e.g., C=O stretch at ~1650–1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methoxyphenyl methyl protons at δ 3.7–4.0 ppm) .
- Elemental analysis : Verify experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable) .
- Chromatography : Employ HPLC with ≥98% purity thresholds for bioactive assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models?
Methodological Answer:
- Dose-response validation : Re-test the compound in standardized models (e.g., cancer cell lines vs. bacterial cultures) using IC₅₀/EC₅₀ values to quantify potency discrepancies .
- Solubility adjustments : Use DMSO or PEG-based vehicles to ensure consistent bioavailability, as solubility issues may skew results .
- Target specificity profiling : Perform kinase or receptor-binding assays (e.g., SPR or ITC) to identify off-target interactions that may explain variability .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, focusing on the thiazole and carbamoyl groups as pharmacophores .
- QSAR modeling : Train models with descriptors such as logP, polar surface area, and H-bond donor/acceptor counts from PubChem data .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS to prioritize derivatives for synthesis .
Q. How can researchers design experiments to evaluate metabolic stability and metabolite identification?
Methodological Answer:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the methoxyphenyl group) .
- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways and quantify clearance rates .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for optimizing reaction conditions in synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 3² full factorial) to evaluate temperature (20–50°C) and solvent (dioxane vs. THF) effects on yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., reagent stoichiometry, reaction time) to identify optimal conditions .
- ANOVA : Validate significance of factors (p < 0.05) using JMP or Minitab .
Q. How should researchers address low yields in multi-step syntheses involving thiazole intermediates?
Methodological Answer:
- Intermediate trapping : Use quenching with ice-cold water to precipitate and isolate unstable thiazole derivatives .
- Catalyst screening : Test Pd/C or Ni catalysts for reductive steps to improve efficiency .
- In-line analytics : Implement flow chemistry with FTIR monitoring to detect and correct side reactions in real time .
Structural & Functional Analysis
Q. What strategies can elucidate the role of the 3-chlorophenyl group in target binding?
Methodological Answer:
- Analog synthesis : Replace the 3-chlorophenyl group with 4-chlorophenyl or fluorophenyl variants and compare bioactivity .
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve halogen-bonding interactions .
- Free-energy calculations : Use MM-GBSA to quantify binding affinity contributions of the chlorine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
